2-(Propa-1,2-dien-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propa-1,2-dien-1-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. Pyridines are characterized by a six-membered ring containing one nitrogen atom. The compound this compound features a pyridine ring substituted at the second position with a propa-1,2-dien-1-yl group, which is an allene group. This unique structure imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propa-1,2-dien-1-yl)pyridine can be achieved through various synthetic routes. One common method involves the palladium-catalyzed ketenimination of 2-iodo-N-(propa-1,2-dien-1-yl)anilines . This reaction typically requires a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere. The reaction conditions often involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Propa-1,2-dien-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The propa-1,2-dien-1-yl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Propa-1,2-dien-1-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Propa-1,2-dien-1-yl)pyridine involves its interaction with molecular targets and pathways. The allene group in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
2-(Propa-1,2-dien-1-yl)aniline: Similar structure but with an aniline group instead of a pyridine ring.
2-(Propa-1,2-dien-1-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-(Propa-1,2-dien-1-yl)pyridine is unique due to the presence of both the pyridine ring and the allene group. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds with different ring structures.
Properties
Molecular Formula |
C8H7N |
---|---|
Molecular Weight |
117.15 g/mol |
InChI |
InChI=1S/C8H7N/c1-2-5-8-6-3-4-7-9-8/h3-7H,1H2 |
InChI Key |
VELVYPCPWLXPFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.